molecular formula C20H18ClN3O2 B2473659 N-(2-chlorobenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide CAS No. 922915-42-2

N-(2-chlorobenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B2473659
CAS No.: 922915-42-2
M. Wt: 367.83
InChI Key: AYNCOKSRDCJNPG-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common route might include the following steps:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the o-Tolyl Group: This step might involve Friedel-Crafts acylation or alkylation reactions.

    Attachment of the 2-Chlorobenzyl Group: This can be done through nucleophilic substitution reactions using 2-chlorobenzyl chloride.

    Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the methyl group to a carboxylic acid.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions, particularly involving the chlorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

N-(2-chlorobenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions and pathways.

Biology

This compound has potential applications as a probe for studying biological pathways. Its ability to interact with specific enzymes or receptors may help elucidate cellular mechanisms and signal transduction pathways.

Medicine

The compound exhibits promising biological activity that could lead to therapeutic applications. Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in drug development against bacterial infections .

A series of studies have evaluated the biological activity of pyridazinone derivatives, including this compound:

Study FocusFindings
Antimicrobial Activity The compound demonstrated significant activity against various bacterial strains, comparable to established antibiotics like isoniazid and ciprofloxacin .
Antitubercular Activity In vitro evaluations indicated effectiveness against Mycobacterium tuberculosis, suggesting potential for treating tuberculosis .
Cytotoxicity Initial assessments of cytotoxic effects on cancer cell lines showed promising results, warranting further exploration in anticancer research .

Case Study 1: Antimicrobial Efficacy

In a study examining a series of pyridazinone derivatives, this compound was found to inhibit bacterial growth effectively at low concentrations. The structure-activity relationship analysis revealed that modifications on the aromatic rings significantly impacted its potency against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antitubercular Properties

A separate investigation assessed the compound's antitubercular activity in vitro against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited higher efficacy than traditional treatments, highlighting its potential as a new therapeutic agent .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents.

    Benzyl Derivatives: Compounds with similar benzyl groups but different core structures.

Uniqueness

N-(2-chlorobenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(2-chlorobenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article reviews the synthesis, biological activities, and relevant studies surrounding this compound.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H16ClN3O\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_3\text{O}

This structure includes a chlorobenzyl moiety, a pyridazine ring, and an acetamide functional group, which contribute to its biological properties.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various pyridazine derivatives, including this compound. The compound was tested against several bacterial strains using the agar disc-diffusion method.

Table 1: Antibacterial Activity Against Different Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus44 nMHigh
Escherichia coli200 nMModerate
Proteus mirabilis710 nMLow

In these assays, the compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing moderate to low activity against Gram-negative strains like Escherichia coli and Proteus mirabilis .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory effects. Studies have indicated that compounds with similar structures exhibit notable anti-inflammatory activity through inhibition of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Effects

CompoundIC50 (µM)Reference Drug IC50 (µM)
N-(2-chlorobenzyl)-...1.40.5 (Ibuprofen)
Control>10-

The data suggest that this compound can exert anti-inflammatory effects at concentrations that are not cytotoxic to cells, making it a candidate for further development in therapeutic applications .

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of various pyridazine derivatives, including this compound. The research highlighted the importance of structural modifications in enhancing biological activity. The study concluded that modifications at the pyridazine ring significantly influenced both antibacterial and anti-inflammatory activities .

Another research effort demonstrated that derivatives of this compound could inhibit specific enzymes related to inflammation and infection pathways, suggesting potential applications in treating inflammatory diseases and bacterial infections .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-14-6-2-4-8-16(14)18-10-11-20(26)24(23-18)13-19(25)22-12-15-7-3-5-9-17(15)21/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNCOKSRDCJNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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